molecular formula C12H7NO2S B130779 2-Nitrodibenzothiophene CAS No. 6639-36-7

2-Nitrodibenzothiophene

Cat. No.: B130779
CAS No.: 6639-36-7
M. Wt: 229.26 g/mol
InChI Key: GXLYVLHWXVRVKI-UHFFFAOYSA-N
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Description

2-Nitrodibenzothiophene is an organic compound with the molecular formula C12H7NO2S. It is a nitrated polycyclic aromatic hydrocarbon, characterized by the presence of a nitro group attached to the dibenzothiophene structure. This compound is known for its pale yellow to light yellow solid form and has a molecular weight of 229.25 g/mol .

Biochemical Analysis

Biochemical Properties

2-Nitrodibenzothiophene plays a crucial role in biochemical reactions, particularly in the degradation of sulfur-containing compounds. It interacts with various enzymes and proteins involved in the metabolic pathways of polycyclic aromatic hydrocarbons. One of the key enzymes that interact with this compound is dioxygenase, which catalyzes the initial oxidation of the compound. This interaction leads to the formation of dihydrodiols and other metabolites, which are further processed by other enzymes such as monooxygenases and hydrolases . These interactions are essential for the breakdown and detoxification of this compound in biological systems.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that exposure to this compound can lead to oxidative stress and the activation of stress response pathways in cells . This compound can also induce changes in the expression of genes involved in detoxification and repair mechanisms, highlighting its impact on cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound binds to specific enzymes, such as dioxygenases, and undergoes oxidation to form reactive intermediates . These intermediates can further interact with other cellular components, leading to the activation of signaling pathways and transcription factors that regulate gene expression. The compound’s ability to modulate enzyme activity and gene expression is central to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause persistent oxidative stress and cellular damage, emphasizing the importance of monitoring its effects over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and activate detoxification pathways without causing significant toxicity . At higher doses, this compound can lead to severe oxidative damage, inflammation, and even cell death. Animal studies have identified threshold effects, where the compound’s impact becomes more pronounced at specific dosage levels, highlighting the importance of dose-dependent studies to understand its toxicological profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by dioxygenases and monooxygenases. These enzymes catalyze the initial oxidation of the compound, leading to the formation of dihydrodiols and other metabolites . These metabolites are further processed through various enzymatic reactions, resulting in the formation of less toxic and more water-soluble products that can be excreted from the body. The metabolic pathways of this compound are essential for its detoxification and elimination from biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins and be distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical effects and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, depending on its chemical properties and interactions with cellular components . Post-translational modifications and targeting signals may also play a role in directing this compound to specific organelles, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrodibenzothiophene can be synthesized through the nitration of dibenzothiophene. The typical process involves the reaction of dibenzothiophene with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 2-position of the dibenzothiophene ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrodibenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Nitrodibenzothiophene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studies of nitrated polycyclic aromatic hydrocarbons.

    Biology: Research on its biological activity and potential effects on living organisms.

    Medicine: Investigations into its potential use in pharmaceuticals, particularly in the development of drugs targeting specific pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a nitro group and a sulfur atom in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-nitrodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2S/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLYVLHWXVRVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00216609
Record name Dibenzothiophene, 2-nitro-
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Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6639-36-7
Record name 2-Nitrodibenzothiophene
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Record name 2-Nitrodibenzothiophene
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Record name 6639-36-7
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Record name Dibenzothiophene, 2-nitro-
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Record name 6639-36-7
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Record name 2-NITRODIBENZOTHIOPHENE
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Synthesis routes and methods

Procedure details

For example, as a result of the nitration, the reaction between the 1H-benzo[de]anthracene of the asphaltene polycyclic core forms 6-nitro-1H-benzo[de]anthracene (19) and the nitration reaction with 2-methyldibenzo[b,d]thiophene yields 2-nitrodibenzo[b,d]thiophene (20).
Name
1H-benzo[de]anthracene
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asphaltene polycyclic
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reactant
Reaction Step One
Name
6-nitro-1H-benzo[de]anthracene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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